molecular formula C11H9BrO B048351 1-Bromo-2-methoxynaphthalene CAS No. 3401-47-6

1-Bromo-2-methoxynaphthalene

Cat. No.: B048351
CAS No.: 3401-47-6
M. Wt: 237.09 g/mol
InChI Key: XNIGURFWNPLWJM-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxynaphthalene is an organic compound with the molecular formula C₁₁H₉BrO . It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methoxy group at the second position. This compound is known for its utility as a synthetic intermediate in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

1-Bromo-2-methoxynaphthalene is a synthetic intermediate . It is primarily used as a reagent in the synthesis of catalysts for highly enantioselective aziridination of styrene derivatives . Therefore, its primary targets are these styrene derivatives.

Mode of Action

The compound interacts with its targets (styrene derivatives) through a process known as aziridination . This is a type of organic reaction where an aziridine compound is formed by the reaction of an imine and a diazo compound . The resulting changes include the formation of a new compound with a three-membered nitrogen-containing ring (aziridine).

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the aziridination of styrene derivatives . This pathway leads to the formation of aziridine compounds, which are valuable in organic synthesis due to their reactivity and ring strain .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of aziridine compounds . These compounds are highly reactive and can be used in further synthetic reactions .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent . For instance, it is sensitive to ambient temperatures , and its solubility in different solvents can affect its reactivity . Therefore, these factors should be carefully controlled during its use to ensure optimal efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxynaphthalene can be synthesized through the bromination of 2-methoxynaphthalene. A common method involves the use of N-bromosuccinimide in acetonitrile, which provides a mild and regiospecific bromination . The reaction is typically carried out at room temperature, ensuring high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes using bromine or bromine derivatives . The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-methoxynaphthalene is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 1-Bromo-2-naphthol
  • 2-Bromo-1-methoxynaphthalene
  • 1-Bromo-4-methoxynaphthalene

Comparison: 1-Bromo-2-methoxynaphthalene is unique due to the specific positioning of the bromine and methoxy groups, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of regiospecificity and yield in synthetic reactions .

Properties

IUPAC Name

1-bromo-2-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIGURFWNPLWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187622
Record name 1-Bromo-2-methoxynaphthalene
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Molecular Weight

237.09 g/mol
Source PubChem
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CAS No.

3401-47-6
Record name 1-Bromo-2-methoxynaphthalene
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Record name 1-Bromo-2-methoxynaphthalene
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Record name 1-Bromo-2-methoxynaphthalene
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Record name 1-bromo-2-methoxynaphthalene
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Synthesis routes and methods I

Procedure details

Compared with the preparation of analogues of the compound II-A, ie 1-(6-methoxy-2-naphthyl)-1-propanone (II, X=H) and 1-(5-bromo-6-methoxy-2-naphthyl)-1-propanone (II, X=Br) by a Friedel-Crafts reaction between propionyl chloride and, respectively, 2-methoxy-naphthalene and 1-bromo-2-methoxy-naphthalene, the following advantages are obtained:
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Synthesis routes and methods II

Procedure details

A 500 mL three-necked round-bottomed flask was charged with 1-bromonaphthalen-2-ol (30.0 g, 134.5 mmol), potassium hydroxide (KOH) (11.3 g, 201.7 mmol) and DMSO (300 mL), and the mixture was stirred under nitrogen atmosphere for 10 minutes, After cooling the mixture by using ice-water bath, iodomethane (28.6 g, 201.7 mmol) was slowly added dropwise thereto. Then, the resultant mixture was stirred under nitrogen atmosphere at ambient temperature for 12 hours, and then at 50° C. for 1 hour. After cooling to ambient temperature, the reaction mixture was mixed with water (500 mL), and extracted with diethyl ether. Organic mixture was washed three times with distilled water, and dried over anhydrous magnesium sulfate (MgSO4). After removing the solvent by using a rotary evaporator, the residue was purified via silica gel column chromatography (eluent: n-hexane) to obtain 1-bromo-2-methoxynaphthalene (22.0 g, yield: 69.0%) as white solid.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A stirred solution of 2-methoxynaphthalene (5g.) in acetic acid (100 ml.) is treated dropwise with a solution of 1.1 molar equivalents of bromine in acetic acid (50 ml.). Upon disappearance of the bromine color, wtaer is added. The solid which forms is collected by filtration, washed with water until neutral, recrystallized, rewashed, and dried to yield 1-bromo-2-methoxynaphthalene.
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Synthesis routes and methods V

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Repeating this procedure with 1-bromo-2-hydroxynaphthalene or 1-iodo-2-hydroxynaphthalene yields 1-bromo-2-methoxynaphthalene or 1-iodo-2-methoxynaphthalene, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical synthetic applications of 1-bromo-2-methoxynaphthalene in organic chemistry?

A: this compound serves as a versatile building block in organic synthesis. It participates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction. [] For instance, it can react with diethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate under palladium catalysis to yield the corresponding biaryl monophosphonate. [] This highlights its utility in constructing complex molecules containing the 1,2-disubstituted naphthalene motif.

Q2: Beyond cross-coupling, are there other notable reactions involving this compound?

A: Yes, this compound is not limited to cross-coupling reactions. It has been successfully employed in nitrile-group transfer reactions mediated by palladium and zinc species. [] This methodology allows for the introduction of a cyano group at the position originally occupied by the bromine atom, offering an alternative route to synthesize substituted naphthonitriles.

Q3: The provided research mentions "phase-transfer catalysis". How is this compound relevant in this context?

A: While not directly involved as a catalyst, this compound plays a crucial role as a starting material in the synthesis of novel azo dyes. [] These dyes, typically inaccessible through conventional methods, can be prepared using phase-transfer catalysts like dibenzo-18-crown-6 in solvents like 1,2-dichloroethane. [] This highlights the importance of exploring non-traditional synthetic routes to access novel chemical entities.

Q4: What are the structural characteristics of this compound?

A: this compound (molecular formula: C11H9BrO) possesses a naphthalene ring system with a bromine atom at position 1 and a methoxy group at position 2. [] While specific spectroscopic data isn't provided in the abstracts, we can infer the presence of characteristic signals in its NMR and IR spectra corresponding to the aromatic system, methoxy group, and C-Br bond.

Q5: Are there any insights into the reactivity of this compound based on its structure?

A: The presence of both the bromine atom and the methoxy group influences the reactivity of this compound. The bromine atom serves as a good leaving group, enabling its participation in various substitution reactions, including the aforementioned palladium-catalyzed cross-couplings and nitrile-group transfers. [, ] Additionally, the electron-donating nature of the methoxy group can influence the regioselectivity of electrophilic aromatic substitutions. []

Q6: Has the chloromethylation of this compound been reported?

A: Yes, research indicates that chloromethylation of this compound leads to the formation of 6-bromo-1-chloromethyl-2-methoxynaphthalene, contrary to previous reports. [] This compound serves as an intermediate in the synthesis of 5-methoxy-2-naphthaleneacetonitrile, which itself acts as a precursor to the 6-hydroxy metabolite of napactadine. []

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